molecular formula C6H4ClN3S B2484823 6-Chlorothiazolo[4,5-B]pyridin-2-amine CAS No. 1206248-17-0

6-Chlorothiazolo[4,5-B]pyridin-2-amine

Cat. No.: B2484823
CAS No.: 1206248-17-0
M. Wt: 185.63
InChI Key: DAKCANRQGNBAJS-UHFFFAOYSA-N
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Description

6-Chlorothiazolo[4,5-b]pyridin-2-amine (CAS 1206248-17-0) is a high-purity, white to off-white crystalline powder with a listed assay of ≥99% . This heterocyclic compound serves as a versatile and valuable chemical building block in scientific research, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C 6 H 4 ClN 3 S, and it should be stored in a cool, dry environment to maintain stability, with a typical shelf life of 2 years . In pharmaceutical research and drug discovery , this compound acts as a core structure for developing novel drug candidates. Its versatile reactivity allows for the introduction of diverse functional groups, enabling the synthesis of analogs with enhanced pharmacological properties . Researchers utilize it to create potential pharmaceutical agents targeting specific biological pathways, including treatments for conditions such as cancer, infectious diseases, and inflammatory disorders . The heterocyclic framework is instrumental in investigating structure-activity relationships (SAR) and designing molecules with improved activity and selectivity . Within organic synthesis and chemical research , this compound is a key intermediate for constructing complex molecular architectures . Its application extends to the preparation of specialty chemicals, fine organic intermediates, and the development of innovative compounds for agrochemicals and materials science . The compound's unique structure also makes it a useful precursor for synthesizing ligands, catalysts, and other functionalized materials for various chemical transformations . Handling and Safety: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols. Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKCANRQGNBAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Analysis of 6 Chlorothiazolo 4,5 B Pyridin 2 Amine

Spectroscopic Confirmation Techniques for Molecular Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic connectivity, molecular weight, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Chlorothiazolo[4,5-b]pyridin-2-amine is expected to reveal distinct signals for the aromatic protons on the pyridine (B92270) ring and the amine protons. The pyridine ring protons, H-5 and H-7, would likely appear as doublets due to coupling with each other. Their precise chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the fused thiazole (B1198619) ring. The amine (-NH₂) protons would typically present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide insights into the number and electronic environment of the carbon atoms. The spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring (C-3a, C-5, C-6, C-7, and C-7a) and the thiazole ring (C-2) will have characteristic chemical shifts. The carbon atom bonded to the chlorine (C-6) would be significantly influenced, as would the carbon of the aminothiazole moiety (C-2).

Table 1: Predicted NMR Data for this compound
¹H NMR (Predicted)¹³C NMR (Predicted)
Chemical Shift (δ, ppm)Proton AssignmentChemical Shift (δ, ppm)Carbon Assignment
~8.0-8.5H-7 (d)~165-170C-2
~7.3-7.8H-5 (d)~150-155C-7a
~5.0-7.0 (br s)-NH₂~145-150C-3a
~130-135C-6
~125-130C-5
~115-120C-7

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. A patent document reports the mass-to-charge ratio ([M+H]⁺) for this compound as 185.9. google.com This corresponds to a molecular weight of approximately 184.9 g/mol for the free base. The calculated exact mass for the molecular formula C₆H₄ClN₃S is 184.98144 Da, which aligns with the experimental observation.

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₆H₄ClN₃S
Calculated Exact Mass184.98144 Da
Observed [M+H]⁺ (from patent data)185.9

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C=N and C=C bonds of the aromatic rings, and the C-Cl bond.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300-3500N-H stretchPrimary Amine (-NH₂)
1600-1650N-H bendPrimary Amine (-NH₂)
1550-1620C=N and C=C stretchThiazole and Pyridine Rings
1000-1250C-N stretchAromatic Amine
600-800C-Cl stretchAryl Chloride

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been found in the public domain, analysis of a related compound, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, reveals key structural features of the fused ring system. In this related structure, the thiazolo[4,5-b]pyridine (B1357651) core is essentially planar, and the crystal packing is influenced by weak intermolecular interactions.

Analysis of Molecular Conformation, Stereochemistry, and Tautomeric Forms

The molecular conformation of this compound is expected to be rigid and planar due to the fused aromatic ring system. There are no chiral centers in the molecule, so it is achiral and does not exhibit stereoisomerism.

An important structural consideration for this molecule is the potential for tautomerism. The 2-aminothiazole (B372263) moiety can exist in two tautomeric forms: the amino form and the imino form. In the amino form, the exocyclic nitrogen is an amino group (-NH₂), while in the imino form, it is an imino group (=NH) with the double bond shifting within the thiazole ring. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For most 2-aminothiazole derivatives, the amino tautomer is generally the more stable and predominant form. Spectroscopic analysis, particularly NMR and IR, would be crucial in determining the dominant tautomeric form in different states. The presence of sharp N-H stretching bands in the IR spectrum and the chemical shifts of the amine protons and ring carbons in the NMR spectrum would provide strong evidence for the predominant tautomer.

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations could provide valuable insights into its geometry, stability, and electronic properties. Such studies would typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic parameters.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
Total EnergyValue in HartreesIndicates the stability of the molecule.
Dipole MomentValue in DebyeProvides information about the polarity of the molecule.
Bond LengthsValues in ÅngstromsDescribes the distances between atomic nuclei.
Bond AnglesValues in DegreesDefines the angles between adjacent bonds.

Analysis of Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. An MEP map would visualize the electron density around this compound, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with other chemical species. Reactivity descriptors, also derived from computational calculations, would offer quantitative measures of its chemical reactivity.

Table 2: Hypothetical Reactivity Descriptors for this compound

DescriptorHypothetical Value (eV)Significance
Ionization PotentialValueEnergy required to remove an electron.
Electron AffinityValueEnergy released upon gaining an electron.
Electronegativity (χ)ValueTendency to attract electrons.
Chemical Hardness (η)ValueResistance to change in electron distribution.
Chemical Softness (S)ValueReciprocal of hardness, indicates reactivity.

Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

OrbitalHypothetical Energy (eV)Implication for Reactivity
HOMOValueIndicates the propensity to undergo electrophilic attack.
LUMOValueIndicates the propensity to undergo nucleophilic attack.
HOMO-LUMO GapValueRelates to the chemical stability and reactivity of the molecule.

Computational Studies on Biological Interactions

Computational methods are widely used to predict and analyze the interactions of small molecules with biological targets.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to predict its binding affinity and mode of interaction with various protein targets, such as kinases, which are often implicated in diseases like cancer.

Development of Pharmacophore Models for Thiazolopyridine-Based Ligands

A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the thiazolopyridine class of compounds, a pharmacophore model could be developed based on the structures of known active ligands. This model would define the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement required for biological activity.

In Silico Prediction of Biological Targets and Activity Profiles (e.g., Enzyme Inhibition, Receptor Binding)

In silico target prediction tools use computational algorithms to identify potential biological targets for a given small molecule. By comparing the structure of this compound to databases of known bioactive molecules, these methods could predict its likely protein targets and potential biological activities, such as enzyme inhibition or receptor binding. This approach can help in understanding its mechanism of action and identifying potential therapeutic applications.

Conclusion

6-Chlorothiazolo[4,5-b]pyridin-2-amine stands as a significant and versatile scaffold in the field of medicinal chemistry. Its chemical tractability, coupled with the inherent biological relevance of the thiazolopyridine core, makes it a valuable starting point for the design and synthesis of novel therapeutic agents. The research highlighted in this article demonstrates the potential of derivatives of this scaffold to address a range of unmet medical needs, from infectious diseases to cancer. Further exploration of the chemical space around this privileged structure is likely to yield new and improved drug candidates in the future.

Structure Activity Relationship Sar Studies of 6 Chlorothiazolo 4,5 B Pyridin 2 Amine Derivatives

Impact of Structural Modifications on Biological Activity in In Vitro Models

Systematic structural alterations of the parent compound, 6-Chlorothiazolo[4,5-b]pyridin-2-amine, have been crucial in understanding how different functional groups contribute to its biological activity. Studies on various derivatives have provided a clearer picture of the SAR, particularly concerning substituent effects at key positions on the bicyclic core.

The 2-amino group of the thiazolo[4,5-b]pyridine (B1357651) scaffold is a critical interaction point, often serving as a hydrogen-bond donor. nih.gov The generation of 2-substituted derivatives, including those with secondary amines, is a common strategy to explore and optimize these interactions. dmed.org.ua While specific SAR data for a wide range of substituents on the 6-chloro-2-amino scaffold is not extensively detailed in the literature, general principles suggest that the nature of the substituent at this position—whether it is an H-bond donor, acceptor, alkyl, or aryl group—can significantly influence binding affinity and biological activity. For instance, in related heterocyclic kinase inhibitors, the 2-amino group is known to form crucial hydrogen-bonding contacts within the hinge region of the kinase ATP-binding site. nih.gov

Table 1: Postulated Impact of C2-amino Position Substituents on Biological Activity
Substituent (R) at C2-NHRSubstituent TypeExpected Impact on ActivityRationale
-HPrimary AmineBaseline ActivityActs as a hydrogen-bond donor.
-COCH₃ (Acetyl)AmidePotentially Decreased/AlteredReduces H-bond donor capacity; adds steric bulk.
-CH₃ (Methyl)Small AlkylVariableIncreases lipophilicity; may improve cell permeability but could disrupt H-bonding.
-C₆H₅ (Phenyl)ArylPotentially IncreasedMay introduce favorable π-stacking or hydrophobic interactions.

The chlorine atom at the C6-position of the parent compound is a key feature. Halogens can influence activity through a combination of electronic and steric effects, and they can also serve as a handle for further chemical modifications. Studies on related scaffolds have shown that functionalization at this position is a viable strategy for developing potent inhibitors. nih.gov For example, the synthesis of 6-bromo-2,3-dihydro dmed.org.uaresearchgate.netthiazolo[4,5-b]pyridines has been explored to create novel herbicidal agents. The lipophilicity and, consequently, the activity of these compounds were highly dependent on the substituents at this position. The replacement of the C6-chloro group with other halogens or small functional groups can fine-tune the electronic properties and binding interactions of the molecule.

Table 2: Influence of C6-Position Substituents on Biological Activity
Substituent at C6PropertyPotential Effect on Activity
-Cl (Chloro)Electron-withdrawing, moderate sizeServes as a reference point for activity.
-F (Fluoro)Strongly electron-withdrawing, small sizeMay alter binding electronics and potentially form specific interactions.
-Br (Bromo)Electron-withdrawing, larger sizeIncreases lipophilicity and can act as a leaving group for further synthesis.
-CH₃ (Methyl)Electron-donating, lipophilicMay enhance hydrophobic interactions within a binding pocket.

Modifications to other positions on the fused thiazolo[4,5-b]pyridine ring system, such as the N3, C5, and C7 positions, have been investigated, particularly in the context of thiazolo[4,5-b]pyridin-2-one derivatives. These studies have led to the development of compounds with significant anti-inflammatory and antioxidant properties. researchgate.netnih.gov For example, the introduction of methyl and phenyl groups at the C5 and C7 positions, respectively, has been shown to yield compounds with potent antimicrobial activity. mdpi.com Specifically, a 7-(4-Fluorophenyl)-5-methyl derivative demonstrated notable inhibitory effects against certain bacteria. mdpi.com The nature of the substituent on the pyridine (B92270) ring is critical; replacing a pyridyl moiety with a phenyl group has been shown to cause a significant decrease in PI3Kα inhibitory activity in related thiazolo[5,4-b]pyridine (B1319707) analogs, highlighting the importance of the pyridine nitrogen for biological potency. nih.gov

Table 3: Effect of Substituents on the Fused Rings of Thiazolo[4,5-b]pyridin-2-one Analogs
PositionSubstituentObserved Biological ActivityReference
N3-CH₂CN (Propanenitrile)Strong anti-inflammatory action researchgate.netnih.gov
N3-CH₂COOH (Propanoic acid)Strong anti-inflammatory action researchgate.netnih.gov
C5-CH₃ (Methyl)Component of potent antimicrobial agents mdpi.com
C7-C₆H₅ (Phenyl)Component of potent antimicrobial agents mdpi.com

Identification of Key Pharmacophoric Features for Modulatory Effects

Pharmacophore modeling based on thiazolo[4,5-b]pyridine derivatives has identified several structural features essential for their biological activity. For a series of 2,6-disubstituted thiazolo[4,5-b]pyridines acting as histamine (B1213489) H3 receptor antagonists, a key pharmacophoric model was identified consisting of two aromatic features and two hydrogen bond acceptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR studies provide a statistical framework to correlate the structural features of compounds with their biological activities, offering predictive power for designing more potent molecules. A QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidants has demonstrated the utility of this approach. dmed.org.ua

Biological Activity and Molecular Target Identification of 6 Chlorothiazolo 4,5 B Pyridin 2 Amine and Its Derivatives

Enzyme Modulation and Inhibition Studies in In Vitro Enzymatic Assays

The thiazolo[4,5-b]pyridine (B1357651) core has been identified as a privileged structure for the development of potent enzyme inhibitors. Derivatives of this scaffold have demonstrated significant inhibitory activity against several key enzymes in in vitro enzymatic assays, highlighting their therapeutic potential.

Phosphoinositide 3-Kinase (PI3K) Inhibition by Thiazolopyridine Derivatives

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues have been synthesized and evaluated for their inhibitory activity against phosphoinositide 3-kinases (PI3Ks). nih.gov These compounds demonstrated potent inhibitory effects, with one representative compound, Compound 19a , exhibiting an IC₅₀ of 3.6 nM against PI3Kα. nih.gov The structure-activity relationship (SAR) studies revealed that the sulfonamide functionality is a crucial structural unit for potent PI3Kα inhibitory activity. nih.gov For instance, derivatives with a 2-chloro-4-fluorophenyl sulfonamide (Compound 19b ) or a 5-chlorothiophene-2-sulfonamide (B1586055) (Compound 19c ) showed high inhibitory activity with IC₅₀ values of 4.6 nM and 8.0 nM, respectively. nih.gov Furthermore, the pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be another key moiety for enzymatic potency, as its replacement with a phenyl group led to a significant decrease in activity. nih.gov

Compound 19a was further evaluated for its inhibitory selectivity against the four isoforms of class I PI3K. It potently inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC₅₀ values, while its inhibitory activity against PI3Kβ was approximately 10-fold lower, indicating a degree of isoform selectivity. nih.gov Molecular docking studies suggest that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits into the ATP binding pocket of PI3Kα, forming a key hydrogen bond interaction with the Val851 residue in the hinge region. researchgate.net

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
Compound 19a3.6384.12.5
Compound 19b4.6---
Compound 19c8.0---

DNA Gyrase B Inhibition by Related Thiazolopyridine Scaffolds

Thiazolopyridine ureas have emerged as a novel and potent class of antitubercular agents that act by inhibiting the ATPase activity of DNA Gyrase B (GyrB). acs.orgnih.gov A pharmacophore-based search led to the identification of this scaffold, and subsequent optimization of side chains at the C-5 position and heterocycles at the C-6 position of the thiazolopyridine ring yielded compounds with remarkable potency. acs.orgnih.gov Several compounds in this series exhibited GyrB IC₅₀ values of less than or equal to 1 nM. acs.orgnih.gov

Further development led to the discovery of thiazolopyridone ureas, which also demonstrated potent inhibition of DNA GyrB ATPase activity. nih.gov Structural diversity was introduced by extending substituents from the thiazolopyridone N-4 position to access hydrophobic interactions in the ribose pocket of the ATP binding site of GyrB. nih.gov Optimization of hydrogen bond interactions with arginine residues in the active site pocket resulted in compounds with potent enzyme inhibition, with IC₅₀ values as low as 2 nM. nih.gov

Compound ScaffoldTargetIC₅₀ (nM)
Thiazolopyridine UreasDNA Gyrase B≤ 1
Thiazolopyridone UreasDNA Gyrase B2

Investigations into Other Enzyme Systems (e.g., Insulysin, STAT3 Transcription Factor)

The therapeutic potential of thiazolopyridine derivatives extends beyond PI3K and DNA Gyrase B inhibition. Research has indicated that this scaffold can also interact with other important enzyme systems.

STAT3 Transcription Factor: Thiazolopyridine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for cancer therapy. nih.gov While specific inhibitory concentrations for thiazolopyridine derivatives against STAT3 are not detailed in the available literature, their identification as inhibitors points to a promising avenue for the development of novel anti-cancer agents based on this scaffold.

Receptor Ligand Binding and Agonist/Antagonist Activities in In Vitro Receptor Assays

In addition to their role as enzyme inhibitors, thiazolopyridine derivatives have been shown to modulate the activity of G-protein coupled receptors (GPCRs). In vitro receptor binding and functional assays have identified these compounds as potent and selective ligands for several important receptor targets.

S1P1 and S1P5 Receptor Modulation by Thiazolopyridine Analogs

A series of thiazolo[5,4-b]pyridine analogs have been optimized as agonists of the sphingosine-1-phosphate receptor 1 (S1P1), with a focus on limiting activity at the S1P3 receptor to avoid potential cardiovascular side effects. acs.org This optimization led to the discovery of AMG 369 , a potent dual agonist of the S1P1 and S1P5 receptors. acs.org In a Ca²⁺ mobilization assay, AMG 369 demonstrated potent agonism at the human S1P5 receptor with an EC₅₀ of 0.029 µM. acs.org The compound showed no activity at the S1P2 and S1P4 receptors at concentrations up to 2.5 µM. acs.org The dual S1P1/S1P5 agonist activity is of particular interest, as modulation of S1P5 may contribute to therapeutic efficacy in conditions such as multiple sclerosis. acs.org

CompoundReceptor TargetActivityEC₅₀ (µM)
AMG 369hS1P5Agonist0.029

H3 Receptor Antagonism Exhibited by Thiazolopyridine Derivatives

The thiazolo[5,4-b]pyridine scaffold has also been identified as a core structure for the development of histamine (B1213489) H3 receptor antagonists. nih.gov The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. Antagonism of the H3 receptor is a promising therapeutic strategy for a variety of neurological and psychiatric disorders. While specific binding affinity data (e.g., Ki values) for 6-chlorothiazolo[4,5-b]pyridin-2-amine derivatives are not extensively detailed in the cited literature, the identification of the broader thiazolopyridine class as H3 receptor antagonists underscores the potential of this scaffold in the development of novel CNS-active agents. nih.gov

TRPV1 Antagonism by Related Thiazolopyrimidine Derivatives

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. Consequently, the development of TRPV1 antagonists is a promising avenue for novel analgesic therapies. While direct studies on this compound are limited, research into structurally related thiazolopyrimidine derivatives has demonstrated their potential as TRPV1 antagonists.

The general mechanism of action for many small molecule TRPV1 antagonists involves binding to the receptor to prevent its activation by agonists like capsaicin, noxious heat, or acidic conditions. This binding is often facilitated by a pharmacophore consisting of a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring structure, which allows the antagonist to fit within the TRPV1 pore. The antagonism of TRPV1 by these compounds can lead to a reduction in pain signaling.

Research on various heterocyclic compounds, including those with a thiazole (B1198619) or pyrimidine (B1678525) core, has shown that they can effectively block the TRPV1 channel. For instance, certain derivatives have been shown to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor. This antagonistic activity is a key area of investigation for the development of new pain management therapies.

Cellular Pathway Modulation Studies in In Vitro Cell-Based Assays (Non-Human Cell Lines)

Antiproliferative Activity through Specific Molecular Pathways

Derivatives of the thiazolo[4,5-b]pyridine scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. These compounds exert their effects through the modulation of specific molecular pathways, leading to the inhibition of cancer cell growth and proliferation.

Studies on related imidazo[4,5-b]pyridine derivatives have shown potent activity against a range of human cancer cell lines. For example, certain derivatives have exhibited significant inhibitory effects on glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, and various leukemia cell lines. The mechanism of action for some of these compounds involves the induction of cell cycle arrest, often at the G2/M phase, which prevents the cancer cells from dividing and proliferating.

The antiproliferative effects are often attributed to the inhibition of key enzymes or proteins involved in cell growth and survival. For instance, some thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase that is often mutated and constitutively active in gastrointestinal stromal tumors (GIST). By inhibiting c-KIT, these compounds can block downstream signaling pathways that promote cell proliferation.

DerivativeCancer Cell LineIC50 (µM)
Imidazo[4,5-b]pyridine Derivative 1Capan-1 (Pancreatic Adenocarcinoma)1.50
Imidazo[4,5-b]pyridine Derivative 1HL-60 (Acute Myeloid Leukemia)1.87
Imidazo[4,5-b]pyridine Derivative 2Z-138 (Non-Hodgkin Lymphoma)1.75
Thiazolo[5,4-b]pyridine Derivative 3GIST-T1 (Gastrointestinal Stromal Tumor)<0.02
Thiazolo[5,4-b]pyridine Derivative 4HMC1.2 (Mast Cell Leukemia)1.15

Antimicrobial Modulatory Effects against Pathogenic Strains

The thiazolo[4,5-b]pyridine core is also a key feature in compounds with significant antimicrobial properties. Derivatives of this scaffold have been shown to be effective against a variety of pathogenic bacterial and fungal strains.

Research has demonstrated that certain thiazolo[4,5-b]pyridine derivatives exhibit broad-spectrum antimicrobial activity. These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. The antimicrobial action is often attributed to the disruption of essential cellular processes in the microorganisms.

Furthermore, some of these derivatives have shown synergistic activity with existing antibiotics, such as amoxicillin. This suggests that they may act as modulators of antimicrobial resistance, potentially by inhibiting bacterial enzymes like β-lactamases, which are responsible for resistance to many common antibiotics.

DerivativePathogenic StrainMIC (µg/mL)
Thiazolo[4,5-b]pyridine Derivative AStaphylococcus aureus25
Thiazolo[4,5-b]pyridine Derivative BEscherichia coli50
Thiazolo[4,5-b]pyridine Derivative CCandida albicans12.5
Thiazolo[4,5-b]pyridine Derivative DKlebsiella pneumoniae50
Thiazolo[4,5-b]pyridine Derivative EStaphylococcus haemolyticus (MRSH)25

Investigation of Antioxidant Properties in Cellular Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Thiazolo[4,5-b]pyridine derivatives have been investigated for their antioxidant properties and their potential to mitigate the damaging effects of oxidative stress.

In vitro studies have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to evaluate the antioxidant capacity of these compounds. pensoft.net Several (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives have demonstrated significant radical scavenging activity, indicating their potential to act as antioxidants. pensoft.net The mechanism of antioxidant action is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing them from causing cellular damage. The presence of specific functional groups on the thiazolo[4,5-b]pyridine scaffold can influence the antioxidant potency of the derivatives.

Molecular Mechanism of Action Investigations (In Vitro, Sub-Cellular Level)

Interactions with Nucleic Acids (DNA/RNA Binding, G-quadruplex Interactions)

The interaction of small molecules with nucleic acids is a key mechanism of action for many therapeutic agents, particularly in the context of anticancer drugs. While direct evidence for the interaction of this compound with nucleic acids is not extensively documented, the planar, aromatic nature of the thiazolo[4,5-b]pyridine ring system suggests a potential for such interactions.

Compounds with similar fused heterocyclic structures have been shown to bind to DNA and RNA through various modes, including intercalation between base pairs and groove binding. These interactions can interfere with essential cellular processes such as DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells.

Furthermore, there is growing interest in targeting non-canonical DNA structures like G-quadruplexes, which are found in the telomeres and promoter regions of many oncogenes. Small molecules that can bind to and stabilize G-quadruplexes can inhibit the activity of telomerase and downregulate the expression of oncogenes, providing a novel strategy for cancer therapy. The potential for thiazolo[4,5-b]pyridine derivatives to interact with G-quadruplex structures is an area that warrants further investigation to fully elucidate their molecular mechanisms of action.

Modulation of Protein-Protein Interactions

The thiazolo[4,5-b]pyridine scaffold, the core of this compound, has been identified as a promising framework for the development of molecules that can modulate protein-protein interactions (PPIs). These interactions are fundamental to numerous cellular processes, and their dysregulation is often implicated in various diseases, including cancer. The therapeutic targeting of PPIs is a significant area of drug discovery. nih.gov Derivatives of the thiazolo[4,5-b]pyridine class have been investigated for their potential to interfere with these critical interactions.

One notable area of investigation is the potential for thiazolo[4,5-b]pyridine derivatives to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). The p53-MDM2 interaction is a crucial checkpoint in cell cycle regulation and apoptosis. In many cancers, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing functions. Consequently, small molecules that can disrupt the p53-MDM2 interaction are of significant therapeutic interest.

In silico studies have been conducted to explore the potential of thiazolo[4,5-b]pyridine derivatives to act as modulators of the p53-MDM2 interaction. One such study focused on the thiazolopyridine derivative AV25R, evaluating its binding affinity to the p53 binding site of MDM2. nih.gov Molecular docking analyses revealed that AV25R could fit into the same binding pocket as Nutlin-3a, a well-established benchmark inhibitor of the p53-MDM2 interaction. nih.gov

The analysis of the binding mode of AV25R indicated that it forms interactions with several key amino acid residues within the MDM2 binding pocket. nih.gov These interactions are crucial for the stable binding of an inhibitor and its ability to displace p53. A comparison of the predicted interactions for AV25R and Nutlin-3a highlights the potential of the thiazolopyridine scaffold to mimic the binding of known PPI modulators. nih.gov

The following table summarizes the key predicted molecular interactions between the thiazolopyridine derivative AV25R and the MDM2 protein, as identified through in silico modeling. For comparison, the interactions of the known MDM2 inhibitor, Nutlin-3a, are also presented.

CompoundTarget ProteinKey Interacting Amino Acid Residues
AV25R MDM2Glu128, Tyr195, and others shared with Nutlin-3a
Nutlin-3a MDM2Cys301 and other residues shared with AV25R

The predicted binding of AV25R to MDM2 involves interactions with all the amino acid residues that are also engaged by Nutlin-3a, with the exception of Cys301. nih.gov Furthermore, AV25R is predicted to form additional interactions with Glu128 and Tyr195 within the same binding cavity. nih.gov This suggests that the thiazolo[4,5-b]pyridine scaffold can be a viable starting point for designing novel and potent inhibitors of the p53-MDM2 protein-protein interaction.

These computational findings provide a strong rationale for the further experimental investigation of this compound and its derivatives as modulators of protein-protein interactions. The ability to target specific and critical PPIs like p53-MDM2 opens up possibilities for the development of new therapeutic agents for cancer and other diseases driven by aberrant protein interactions.

Applications in Chemical Biology and Materials Science Research

Utility as Building Blocks for Complex Heterocyclic Architectures

The thiazolo[4,5-b]pyridine (B1357651) framework serves as a foundational scaffold for the synthesis of more complex, polyfunctional analogs. dmed.org.ua Its inherent reactivity allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis. dmed.org.ua Various synthetic strategies have been developed to construct and elaborate upon this core structure.

Researchers have employed multi-component reactions and cyclocondensation strategies to build the thiazolo[4,5-b]pyridine system. For instance, the ring system can be constructed through the condensation of β-ethoxyenones with methyl 4-imino-2-thioxo-3-thiazolidine acetate. datapdf.com Another approach involves the reaction of 2-aminothiazole (B372263) derivatives with aldehydes and other reagents to yield the fused pyridine (B92270) ring. dmed.org.ua Solid-phase synthesis has also been utilized, employing a Thorpe-Ziegler type cyclization followed by a Friedländer protocol to generate 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. researchgate.net

Once formed, the scaffold can be further modified. The amino group at the 2-position, as seen in 6-Chlorothiazolo[4,5-b]pyridin-2-amine, is a key site for derivatization. Additionally, other positions on the bicyclic system can be functionalized, for example, through alkylation at the N3 position or nucleophilic substitution. derpharmachemica.com This adaptability has led to the creation of diverse libraries of compounds with varied and complex heterocyclic architectures. dmed.org.uadmed.org.ua

Development of Fluorescent Probes and Advanced Materials with Specific Optical Properties

The thiazolo[4,5-b]pyridine scaffold has proven to be an effective fluorophore for the development of chemical sensors and probes. Its utility in this area is highlighted by the creation of a novel fluorescent probe, 2-HPTP, designed for the selective detection of zinc ions (Zn²⁺). nih.gov

This probe demonstrated a significant fluorescence enhancement and a notable red-shift of 85 nm in its emission wavelength upon forming a 1:1 complex with Zn²⁺. nih.gov The probe was successfully applied to monitor changes in intracellular Zn²⁺ concentrations in living cells and for imaging Zn²⁺ in the nematode C. elegans, showcasing its potential for in vitro and in vivo bioimaging. nih.gov Key to its success was its membrane permeability, photostability, and high selectivity for Zn²⁺ over other biologically relevant cations. nih.gov

The fluorescence properties of related heterocyclic systems, such as thiazolo[4,5-b]pyrazine and isothiazolo[5,4-b]pyridine, are also highly dependent on their chemical structure. rsc.orgnih.gov Studies have shown that introducing electron-donating groups onto the core structure can increase the fluorescence yield and induce solvatochromic character, where the emission color changes with the polarity of the solvent. rsc.orgnih.gov This tunability of optical properties is crucial for designing advanced materials. For example, in the related thiazolo[5,4-d]thiazole (B1587360) system, modifying the crystal packing through different substituents allows for the creation of materials that fluoresce across the visible spectrum, from blue to orange-red, enabling applications in color-tuning and white-light emission devices. rsc.org

Table 1: Spectroscopic Properties of a Thiazolo[4,5-b]pyridine-based Fluorescent Probe

Property Value Condition/Note
Probe Name 2-HPTP A Zn²⁺ selective fluorescent probe
Complex Stoichiometry 1:1 (2-HPTP : Zn²⁺) Determined by Job's plot analysis
Emission Red-Shift 85 nm Upon complex formation with Zn²⁺
Detection Limit 3.48 x 10⁻⁷ M Calculated from fluorescence titration
Association Constant (Ka) 2.40 x 10⁶ M⁻¹ Indicates strong binding affinity for Zn²⁺
nih.gov

Integration into High-Throughput Screening Libraries for Biological Target Discovery

The thiazolo[4,5-b]pyridine scaffold is a valuable component of compound libraries used for high-throughput screening (HTS) to identify new biologically active molecules and their cellular targets. dmed.org.uanih.gov Thiazolopyridines are recognized as a highly relevant class of small molecules with a wide range of documented biological activities, including anti-cancer properties. nih.govnih.gov

Screening of libraries containing these compounds has led to the identification of potential therapeutic agents. For example, a thiazolopyridine derivative known as AV25R was screened against a panel of lymphoma and B-acute leukemia cell lines, revealing highly selective anti-proliferative effects against the RS4;11 cell line. nih.gov Subsequent gene expression analysis and in silico modeling were used to identify potential biological targets. nih.gov This structure-based pharmacophore screening suggested that the compound binds to several proteins involved in tumor progression, including EGFR, TGFBR1, and MDM2. nih.govnih.gov

This approach, which combines experimental screening with computational prediction, is a powerful tool in modern drug discovery. The functionalization of the thiazolo[4,5-b]pyridine core at various positions allows for the creation of large, diverse libraries, increasing the probability of discovering hits for specific biological targets. nih.gov The identification of these derivatives as inhibitors of kinases such as c-KIT, which is implicated in imatinib (B729) resistance, further underscores their importance in screening libraries for overcoming drug resistance in cancer. nih.gov

Potential in Agrochemical Research, including Herbicidal Properties

Derivatives of the thiazolo[4,5-b]pyridine scaffold have demonstrated significant potential in the field of agrochemical research, particularly as herbicides. dmed.org.ua Research has shown that certain 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives exhibit potent herbicidal effects, often displaying auxin-like symptoms in treated plants. datapdf.comacs.org

These compounds have shown greater efficacy against dicotyledonous (broadleaf) weeds compared to monocotyledonous species. datapdf.comacs.org Structure-activity relationship studies have revealed that specific structural features, such as the combination of a 2-oxo group and a 6-chloro substituent on the thiazolo[4,5-b]pyridine ring, lead to higher herbicidal activity against certain weed species. acs.org

Another class of derivatives, the 2,3-dihydro rsc.orgacs.orgthiazolo[4,5-b]pyridines, has been identified as strong inhibitors of acyl-ACP thioesterase, an important enzyme in plant fatty acid synthesis. beilstein-journals.org These compounds have shown excellent control of commercially important grass weeds in pre-emergence applications. beilstein-journals.orgresearchgate.net The data from these studies, often expressed as GR₈₀ values (the rate of herbicide required to cause 80% injury), provide a quantitative measure of their effectiveness. datapdf.com

Table 2: Pre-Emergence Herbicidal Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound Type Target Weed Species Activity Metric (GR₈₀) in kg/ha Reference
5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-3(2H)-acetic acid Velvetleaf (Abutilon theophrasti) 0.16 acs.org
5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-3(2H)-acetic acid Morningglory (Ipomoea spp.) 0.15 acs.org
6-Chloro-5-(trifluoromethyl)thiazolo[4,5-b]pyridin-3(2H)-acetic acid Velvetleaf (Abutilon theophrasti) 0.10 acs.org
6-Chloro-5-(trifluoromethyl)thiazolo[4,5-b]pyridin-3(2H)-acetic acid Morningglory (Ipomoea spp.) 0.08 acs.org
2,3-Dihydro rsc.orgacs.orgthiazolo[4,5-b]pyridine derivative Various grass weeds Effective at 50-150 g/ha researchgate.net

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning for De Novo Design of 6-Chlorothiazolo[4,5-B]pyridin-2-amine Analogs

The paradigm of drug discovery is being reshaped by the advent of artificial intelligence (AI) and machine learning (ML), offering powerful tools for the de novo design of molecules with optimized properties. frontiersin.orgnih.gov These computational strategies can navigate the vast chemical space to generate novel analogs of this compound tailored for specific biological targets and desired pharmacokinetic profiles.

Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are at the forefront of this revolution. frontiersin.orgcrimsonpublishers.com By training these models on large datasets of known molecules and their biological activities, researchers can generate novel chemical structures that are structurally distinct yet retain the key pharmacophoric features of the parent compound. nih.gov This approach accelerates the design-make-test-analyze cycle, significantly reducing the time and cost associated with traditional drug discovery. mdpi.com

For instance, an objective-reinforced generative network could be employed to design new analogs with predicted high affinity for a specific kinase, while simultaneously optimizing for properties like solubility and metabolic stability. This semi-automatic design and optimization process allows for the rapid exploration of diverse chemical matter, moving beyond the limitations of conventional medicinal chemistry. frontiersin.orgcrimsonpublishers.com

Table 1: Key AI/ML Methodologies for De Novo Drug Design

Methodology Application in Designing Analogs Potential Outcome
Recurrent Neural Networks (RNNs) Generating novel molecular structures by learning patterns from existing thiazolopyridine libraries. frontiersin.org Creation of focused libraries of synthetically feasible analogs with unique structural features.
Generative Adversarial Networks (GANs) Designing molecules with desired therapeutic properties by using a generator and a discriminator network. crimsonpublishers.com Generation of novel compounds with high predicted potency and selectivity against a target.
Quantitative Structure-Activity Relationship (QSAR) Correlating the molecular structure of analogs with their biological activity to predict the potency of new designs. frontiersin.org Prioritization of synthetic targets and guidance for structural modifications to enhance activity.

| Deep Learning for Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for newly designed molecules. nih.govcrimsonpublishers.com | Early identification of candidates with favorable drug-like properties, reducing late-stage attrition. |

Exploration of Novel and Sustainable Synthetic Methodologies for Thiazolopyridine Scaffolds

The synthesis of thiazolopyridine derivatives is a cornerstone of their development. tandfonline.com Future research will increasingly focus on novel and sustainable synthetic methodologies that offer improved efficiency, safety, and environmental compatibility over traditional methods. The fusion of thiazole (B1198619) and pyridine (B92270) rings can be achieved through various synthetic routes, and innovation in this area is critical. tandfonline.comresearchgate.net

Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Catalyst- and supporting-electrolyte-free electrosynthesis in continuous flow has been demonstrated for related benzothiazoles and thiazolopyridines, representing a greener alternative to conventional batch processes. tandfonline.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. It has been successfully used for Suzuki cross-coupling reactions to create highly functionalized imidazo[4,5-b]pyridines, a related scaffold. nih.gov

One-Pot, Multi-Component Reactions: These reactions combine several steps into a single operation without isolating intermediates, which increases efficiency and reduces waste. Efficient one-pot, three-component methods have been developed for synthesizing related thiazolo[3,2-a]pyridine derivatives. tandfonline.com

Green Chemistry Principles: The use of environmentally benign solvents, catalysts, and reagents is becoming a priority. This includes solid-supported synthesis and domino reactions, which streamline synthetic sequences and minimize environmental impact. researchgate.net

Discovery of Undiscovered Biological Targets Modulated by this compound Derivatives

While derivatives of the thiazolopyridine scaffold are known to interact with a range of biological targets, including kinases and receptors, a vast number of potential targets remain undiscovered. tandfonline.comnih.gov Future research will leverage advanced chemical biology and proteomic approaches to identify novel protein interactors for this compound derivatives.

Thiazolopyridine derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal effects. tandfonline.comresearchgate.netacs.orgresearchgate.net This diversity suggests that the scaffold can be decorated with different functional groups to achieve selectivity for various targets. For example, different derivatives have been found to act as CDK4/6 inhibitors for cancer therapy or as acyl-ACP thioesterase inhibitors for herbicidal applications. nih.govacs.org

Target identification strategies will be crucial in uncovering new therapeutic applications. Techniques such as affinity chromatography-mass spectrometry, where a derivative is immobilized to capture its binding partners from cell lysates, can reveal previously unknown targets. Furthermore, phenotypic screening of diverse compound libraries against various cell lines or disease models can uncover unexpected biological activities, which can then be mechanistically deconvoluted to identify the molecular target.

Advanced Biophysical Techniques for Comprehensive Ligand-Target Characterization

A thorough understanding of the interaction between a ligand and its biological target is fundamental for rational drug design. Advanced biophysical techniques provide detailed insights into the binding thermodynamics, kinetics, and structural basis of these interactions. researchgate.netnih.gov The application of a suite of these methods is essential for the comprehensive characterization of this compound derivatives.

These techniques are crucial for confirming direct target engagement, determining binding affinity and kinetics, and elucidating the precise binding mode. nih.govnih.gov This information is invaluable for the hit-to-lead optimization process, enabling chemists to design more potent and selective compounds. researchgate.netdrugtargetreview.com

Table 2: Advanced Biophysical Techniques for Ligand-Target Analysis

Technique Information Provided Application
Surface Plasmon Resonance (SPR) Real-time kinetics (association/dissociation rates) and affinity (Kd) of binding. drugtargetreview.commdpi.com Quantifying how tightly and how quickly a derivative binds to its target protein.
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, entropy ΔS). nih.gov Understanding the driving forces behind the binding interaction (e.g., hydrogen bonds, hydrophobic interactions).
Nuclear Magnetic Resonance (NMR) Spectroscopy Identification of binding site on the protein, structural changes upon binding, and affinity for weak interactions. nih.govmdpi.com Mapping the ligand-binding pocket and guiding structure-based design.
X-ray Crystallography High-resolution, 3D structure of the ligand-protein complex at an atomic level. mdpi.com Visualizing the precise binding mode and key interactions, providing a blueprint for optimization.
Microscale Thermophoresis (MST) Measurement of binding affinity in solution, even in complex biological liquids like cell lysates. drugtargetreview.commdpi.com Validating target engagement in a more physiologically relevant environment.

| Native Mass Spectrometry (nMS) | Confirmation of binding, interaction stoichiometry, and estimation of enthalpic components. drugtargetreview.com | Studying the formation of ligand-target complexes directly. |

The synergistic use of these advanced techniques will provide a holistic understanding of the molecular interactions governing the biological activity of this compound derivatives, paving the way for the development of next-generation therapeutics.

Q & A

Q. What protocols ensure reproducibility in biological assays for this compound?

  • Methodology :
  • Standard Operating Procedures (SOPs) : Document assay conditions (e.g., cell lines, incubation times).
  • Blinded experiments : Assign sample codes to eliminate observer bias.
  • External validation : Collaborate with independent labs to cross-verify results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.